molecular formula C16H19N3O3S B5536690 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B5536690
M. Wt: 333.4 g/mol
InChI Key: FOXKJGYOFFBRGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone and related compounds involves several key steps, including the formation of 1-phenyl-2-substituted-4(1H)-quinazolinones through reactions of 2-phenylaminobenzamide with excess acid chloride under mild conditions. These methods enable the introduction of various substituents at the C-2 position, showcasing the versatility of quinazolinone synthesis (Ozaki et al., 1980).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives, including computational and spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, provides insights into the molecular configuration, HOMO-LUMO gap, vibrational properties, and charge distribution. Such studies are essential for understanding the interaction mechanisms of these compounds with biological targets (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including nucleophilic substitution and cyclization, leading to a wide range of derivatives with potential biological activities. The reactivity of these compounds can be significantly influenced by substituents on the quinazolinone nucleus, offering a pathway to novel drug discovery (Ammar et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications to enhance drug-like characteristics (Yao et al., 2022).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities. These properties are attributed to the quinazolinone core and the specific substituents, which interact with biological targets. Research into the chemical properties of quinazolinones is essential for developing new therapeutic agents with improved efficacy and safety profiles (El-Tombary et al., 1999).

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives, including structures similar to 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, have been studied for their efficacy as corrosion inhibitors. Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium, revealing their potential to form protective layers on metal surfaces, thereby preventing corrosion. The study underscores the chemical's suitability for industrial applications where corrosion resistance is critical (Errahmany et al., 2020).

Antimicrobial and Antitumor Activities

The synthesis of biologically active 4(3H)-quinazolinones from precursors, including those structurally related to the specified chemical, has shown significant promise in antimicrobial and antitumor applications. For instance, Ammar et al. (2011) synthesized a novel 3-amino-4(3H)-quinazolinone which, upon further modification, displayed antimicrobial activities. This highlights the compound's potential in developing new therapeutic agents against various microbial infections (Ammar et al., 2011).

Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones possess broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control 5-FU in some cases, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic and Anticonvulsant Effects

The compound and its derivatives have been evaluated for analgesic and anticonvulsant effects. Osarodion (2023) synthesized derivatives that demonstrated significant analgesic activity, suggesting potential applications in pain management (Osarodion, 2023). Similarly, Noureldin et al. (2017) synthesized quinazolinone derivatives with enhanced anticonvulsant activity, indicating their utility in addressing seizures and related neurological disorders (Noureldin et al., 2017).

Pharmaceutical Stability

The stability of quinazolinone derivatives under stress conditions has been a subject of study, with Gendugov et al. (2021) examining a new pharmaceutical substance for stability. Their findings contribute to the understanding of how these compounds behave under various environmental factors, which is crucial for pharmaceutical development and regulatory documentation (Gendugov et al., 2021).

properties

IUPAC Name

3-methyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(14(20)19-7-9-22-10-8-19)23-16-17-13-6-4-3-5-12(13)15(21)18(16)2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXKJGYOFFBRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanylquinazolin-4-one

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